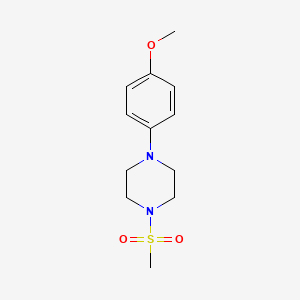

1-(4-methoxyphenyl)-4-(methylsulfonyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(4-methoxyphenyl)-4-(methylsulfonyl)piperazine” is a compound that contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives are widely used in medicinal chemistry due to their pharmacological properties .

Chemical Reactions Analysis

Piperazines can undergo various chemical reactions, including N-alkylation, acylation, sulfonylation, and reactions with isocyanates and carbodiimides . The specific reactions that “1-(4-methoxyphenyl)-4-(methylsulfonyl)piperazine” can undergo would depend on the specific conditions and reagents used.

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-methoxyphenyl)-4-(methylsulfonyl)piperazine” would depend on its specific structure. Piperazines generally have a high boiling point due to the presence of the polar N-H bonds .

Applications De Recherche Scientifique

- MMPP derivatives have been investigated for their potential as antipsychotic agents . Researchers explore their binding affinity to specific receptors, aiming to develop novel antipsychotic drugs with improved efficacy and reduced side effects .

- Additionally, MMPP analogs may serve as serotonin receptor ligands , contributing to the development of medications for mood disorders and anxiety .

- MMPP-based compounds are studied as dopamine receptor ligands . Understanding their interactions with dopamine receptors can provide insights into neurological disorders such as Parkinson’s disease and schizophrenia .

- Researchers investigate MMPP derivatives’ effects on neurotransmitter release , synaptic plasticity, and neuronal signaling pathways .

- MMPP is a versatile building block for the synthesis of various piperazine derivatives. Researchers have developed efficient methods for constructing complex piperazine-containing molecules using MMPP as a starting material .

- Notably, MMPP can undergo intramolecular hydroamination to yield 2,6-disubstituted piperazines, a valuable scaffold in organic synthesis .

- MMPP derivatives are explored for their potential as cross-linking agents in polymer networks. These networks find applications in adhesives, coatings, and materials with enhanced mechanical properties .

- Researchers have synthesized MMPP-based ligands for transition metal complexes . These complexes exhibit diverse reactivity and catalytic properties, making them useful in various chemical transformations .

- MMPP analogs are employed in binding assays to investigate their interactions with specific receptors (e.g., serotonin receptors). These studies contribute to our understanding of ligand-receptor interactions and drug design .

Medicinal Chemistry and Drug Development

Neuroscience and Neuropharmacology

Organic Synthesis and Methodology

Materials Science and Polymer Chemistry

Coordination Chemistry and Ligand Design

Biochemical Assays and Receptor Studies

Mécanisme D'action

Orientations Futures

The future directions for research on “1-(4-methoxyphenyl)-4-(methylsulfonyl)piperazine” would depend on its specific biological activities and potential applications. Piperazine derivatives are a rich source of biologically active compounds, and there is ongoing research into their synthesis and potential uses .

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-4-methylsulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-17-12-5-3-11(4-6-12)13-7-9-14(10-8-13)18(2,15)16/h3-6H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXLQMBWVFLEMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3,4-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5794067.png)

![3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5794080.png)

![5-[(2,4-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794099.png)

![1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5794125.png)

![4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5794135.png)